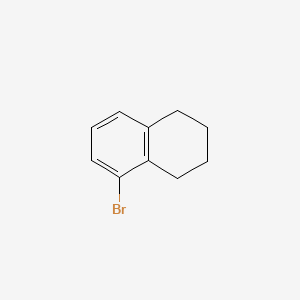

5-Bromo-1,2,3,4-tetrahydronaphthalene

Overview

Description

5-Bromo-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C10H11Br It is a brominated derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Oxidation Reactions: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Bromine (Br2): for bromination.

Potassium permanganate (KMnO4): or for oxidation.

Lithium aluminum hydride (LiAlH4): or for reduction.

Major Products Formed:

Substitution: Various substituted tetrahydronaphthalenes.

Oxidation: Ketones or carboxylic acids.

Reduction: Hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-Bromo-1,2,3,4-tetrahydronaphthalene is in the synthesis of pharmaceuticals. The compound serves as a valuable intermediate for developing new therapeutic agents. Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Studies have shown that this compound derivatives can inhibit the growth of Mycobacterium tuberculosis (M.tb) by targeting ATP synthase. Some analogues demonstrated minimum inhibitory concentrations (MIC) lower than 1 μg/mL, indicating potent antibacterial activity against resistant strains .

- Anticancer Properties : The compound's structural features allow it to interact with specific enzymes or receptors involved in cell proliferation pathways. This interaction can lead to the development of anticancer agents that selectively target tumor cells while sparing healthy tissues .

Biological Research

In biological studies, this compound has been utilized for its ability to modulate biochemical pathways. Its bromine substituent enhances its binding affinity to various biological targets:

- Receptor Interactions : The compound has been investigated for its role as a selective antagonist for serotonin receptors (5-HT). Such interactions suggest potential applications in treating mood disorders like depression and anxiety .

- Enzyme Inhibition : The presence of the bromine atom allows for increased specificity in binding to enzymes involved in metabolic pathways. This specificity can be exploited to design inhibitors that regulate these pathways effectively .

Material Science

In material science, this compound is explored for its properties in the development of organic materials:

- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its utility in electronic devices .

- Polymer Chemistry : As a building block for polymers, the compound can be used to synthesize novel materials with tailored properties for specific applications in coatings and adhesives .

Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis

A systematic study was conducted on various tetrahydronaphthalene amides (THNAs) derived from this compound. These compounds were evaluated for their ability to inhibit M.tb growth. The study revealed that certain analogues exhibited significant antibacterial activity with low toxicity profiles in mammalian cells .

Case Study 2: Development of Serotonin Receptor Antagonists

Research focusing on serotonin receptor antagonists derived from tetrahydronaphthalene structures demonstrated promising results in animal models for treating depression and anxiety disorders. These findings highlight the therapeutic potential of this compound derivatives in neuropharmacology .

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene: The parent compound without the bromine substitution.

1-Bromo-2,3,4,5-tetrahydronaphthalene: A brominated derivative with the bromine atom in a different position.

2-Bromo-1,2,3,4-tetrahydronaphthalene: Another positional isomer of the brominated tetrahydronaphthalene.

Uniqueness: 5-Bromo-1,2,3,4-tetrahydronaphthalene is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different chemical and biological properties compared to its isomers and other similar compounds.

Biological Activity

5-Bromo-1,2,3,4-tetrahydronaphthalene is a brominated derivative of tetrahydronaphthalene, notable for its structural features that influence its biological activity. This compound has garnered attention in pharmacological research due to its potential interactions with various biological targets, including receptors and enzymes.

- Molecular Formula : C₁₀H₁₁Br

- Molecular Weight : Approximately 211.1 g/mol

- Structure : The presence of a bromine atom at the fifth position of the tetrahydronaphthalene ring significantly affects its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to the influence of the bromine atom and the amine group on biochemical pathways. Preliminary studies suggest that it may modulate various biological functions by interacting with specific enzymes and receptors. The compound has been evaluated for its binding affinity to several targets, indicating potential therapeutic applications in areas such as pharmacology and medicinal chemistry .

Biological Activities

1. Antidepressant and Anxiolytic Effects

Research indicates that derivatives of tetrahydronaphthalene, including this compound, exhibit selective antagonism at the 5-HT_1B receptor. This activity has been linked to antidepressant and anxiolytic effects in animal models .

2. Antimicrobial Properties

The compound has shown promise in preliminary studies for antimicrobial activity. It may interact with microbial enzymes or receptors, leading to inhibition of growth in certain bacterial strains.

3. Anticancer Potential

Investigations into the anticancer properties of this compound suggest that it may influence pathways related to cell proliferation and apoptosis. Its unique structure allows it to serve as a scaffold for developing new therapeutic agents targeting cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Selective antagonist at 5-HT_1B receptor | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Modulation of cell growth pathways |

Case Studies

Case Study 1: Antidepressant Activity

In a study assessing the efficacy of tetrahydronaphthalene derivatives as antidepressants, this compound was shown to significantly reduce depressive-like behaviors in rodent models when administered at specific dosages. The mechanism involved modulation of serotonin pathways through receptor interaction .

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties. The minimum inhibitory concentration (MIC) values indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

Future Directions

Ongoing research is focused on elucidating the pharmacokinetic properties of this compound and exploring its potential as a scaffold for drug design. Investigations into its structure-activity relationships (SAR) will be crucial for optimizing its efficacy and minimizing toxicity in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-1,2,3,4-tetrahydronaphthalene, and how can purity be ensured?

The compound is typically synthesized via bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under inert conditions. For example, a similar bromination protocol achieved 92% yield for a tetramethyl-substituted derivative using boron trifluoride-tetrahydrofuran complex and bromine in dichloromethane . Purity is ensured via chromatographic techniques (e.g., silica gel chromatography) and validated by HPLC (>95% purity) or NMR spectroscopy to confirm regioselectivity and absence of di-brominated byproducts .

Q. What analytical methods are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and hydrogen environments. For brominated derivatives, coupling constants and splitting patterns distinguish regioisomers.

- Mass spectrometry : High-resolution EI-MS or ESI-MS to verify molecular weight and isotopic patterns (e.g., Br vs. Br) .

- Melting point/Boiling point : Physical constants should align with literature values (e.g., reduced-pressure boiling points for tetrahydronaphthalene derivatives are well-documented) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of tetrahydronaphthalene derivatives be addressed?

Regioselectivity is influenced by substituents and reaction conditions. For example, steric hindrance and electronic effects dictate bromine addition. Computational modeling (DFT calculations) can predict reactive sites, while experimental optimization (e.g., temperature control, solvent polarity, and catalyst selection) minimizes undesired products. Evidence from NBS-mediated bromination of substituted naphthalenes shows that electron-rich positions are favored, with AIBN enhancing radical-mediated pathways .

Q. What are the toxicological data gaps for brominated tetrahydronaphthalene derivatives, and how can they be addressed experimentally?

ATSDR’s toxicological profiles highlight gaps in inhalation and dermal exposure studies for brominated naphthalenes . Researchers should design in vitro assays (e.g., cytotoxicity in human lung/epithelial cells) and in vivo models (rodent exposure studies) to assess acute/chronic effects. Dose-response relationships and metabolic pathways (e.g., cytochrome P450 interactions) require LC-MS/MS analysis of metabolites .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states for Suzuki or Heck couplings, predicting bond dissociation energies and activation barriers. For instance, bromine’s leaving-group ability in Pd-catalyzed reactions correlates with calculated partial charges and orbital hybridization. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) refines these models .

Q. Methodological Challenges

Q. What strategies mitigate decomposition during storage of brominated tetrahydronaphthalenes?

Light-sensitive brominated compounds should be stored in amber glass at 0–6°C under inert gas (argon/nitrogen). Stabilizers like BHT (butylated hydroxytoluene) prevent radical degradation. Regular purity checks via TLC or GC-MS are recommended, as decomposition products (e.g., dehydrohalogenated derivatives) can form over time .

Q. How can conflicting data on brominated tetrahydronaphthalene’s boiling point be resolved?

Discrepancies often arise from measurement conditions (e.g., pressure). Refer to standardized databases like NIST Chemistry WebBook, which provides reduced-pressure boiling points (e.g., 511.7 K at 0.973 bar for related compounds) . Experimental replication under controlled conditions (vacuum distillation) ensures accuracy.

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNLCUAIHSXPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210247 | |

| Record name | Naphthalene, 5-bromo-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-55-0 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6134-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 5-bromo-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-1,2,3,4-TETRAHYDRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69SPU3D3DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.